molecular formula C16H12F3N B13948996 (1R)-2,2,2-trifluoro-1-phenanthren-9-ylethanamine

(1R)-2,2,2-trifluoro-1-phenanthren-9-ylethanamine

Cat. No.: B13948996
M. Wt: 275.27 g/mol
InChI Key: UDJBRQLFCMCWQM-OAHLLOKOSA-N
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Description

(1R)-2,2,2-trifluoro-1-phenanthren-9-ylethanamine is a chiral compound characterized by the presence of a trifluoromethyl group and a phenanthrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2,2-trifluoro-1-phenanthren-9-ylethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with phenanthrene and trifluoroacetaldehyde.

    Formation of Intermediate: Phenanthrene undergoes a Friedel-Crafts acylation with trifluoroacetaldehyde to form an intermediate.

    Reduction: The intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2,2-trifluoro-1-phenanthren-9-ylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Produces corresponding ketones or carboxylic acids.

    Reduction: Yields secondary or tertiary amines.

    Substitution: Results in substituted amines with various alkyl groups.

Scientific Research Applications

(1R)-2,2,2-trifluoro-1-phenanthren-9-ylethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (1R)-2,2,2-trifluoro-1-phenanthren-9-ylethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2,2,2-trifluoro-1-phenylethanamine: Similar structure but with a phenyl group instead of a phenanthrene moiety.

    (1R)-2,2,2-trifluoro-1-naphthylethanamine: Contains a naphthyl group instead of a phenanthrene moiety.

Uniqueness

(1R)-2,2,2-trifluoro-1-phenanthren-9-ylethanamine is unique due to its phenanthrene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C16H12F3N

Molecular Weight

275.27 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-phenanthren-9-ylethanamine

InChI

InChI=1S/C16H12F3N/c17-16(18,19)15(20)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15H,20H2/t15-/m1/s1

InChI Key

UDJBRQLFCMCWQM-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)[C@H](C(F)(F)F)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(C(F)(F)F)N

Origin of Product

United States

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